2,2-Ditienilglicolato de metilo

Descripción general

Descripción

Methyl 2,2-dithienylglycolate (MTG) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 77°C and a melting point of -21°C. MTG is used in a variety of laboratory experiments and research projects due to its wide range of properties and applications. It is a molecule that can be used to study biochemical and physiological effects, as well as its mechanism of action.

Aplicaciones Científicas De Investigación

Industria farmacéutica

El 2,2-ditienilglicolato de metilo es un importante intermedio de reacción en la síntesis de varios agentes anticolinérgicos con especificidad para los receptores muscarínicos . Estos agentes son útiles en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC), una enfermedad pulmonar crónica causada por la inflamación de las vías respiratorias y el parénquima pulmonar .

Síntesis de Bromuro de Tiotropio

El bromuro de tiotropio, un antagonista del receptor muscarínico, se utiliza en el manejo de la EPOC. El this compound se utiliza comúnmente en los procesos de síntesis del bromuro de tiotropio .

Síntesis de Bromuro de Aclidinio

El bromuro de aclidinio es otro antagonista del receptor muscarínico utilizado en el tratamiento de la EPOC. El this compound se utiliza como intermedio de reacción en los procesos de síntesis del bromuro de aclidinio .

Proceso de purificación

El compuesto está involucrado en un proceso de purificación para obtener this compound con un contenido reducido de 2-(tiofeno-2-il)-2-(tiofeno-3-il)glicolato de metilo . Este proceso es particularmente útil en la industria farmacéutica .

Investigación farmacológica

El this compound se utiliza en la investigación farmacológica . Sus propiedades únicas lo convierten en un compuesto valioso en el desarrollo y la prueba de nuevos fármacos .

Investigación alimentaria

El compuesto también se utiliza en la investigación alimentaria . Puede usarse para estudiar los efectos de varios compuestos en la calidad, seguridad y conservación de los alimentos

Mecanismo De Acción

Target of Action

Methyl 2,2-dithienylglycolate is primarily used as an intermediate in the production of Tiotropium Bromide , a long-acting bronchodilator . Tiotropium Bromide is used to treat conditions like Chronic Obstructive Pulmonary Disease (COPD), indicating that the primary targets of Methyl 2,2-dithienylglycolate are likely the muscarinic receptors in the lungs .

Mode of Action

Given its role as an intermediate in the synthesis of tiotropium bromide, it can be inferred that it may interact with its targets (muscarinic receptors) to produce changes that ultimately result in bronchodilation .

Biochemical Pathways

As an intermediate in the production of tiotropium bromide, it likely plays a role in the pathways leading to bronchodilation .

Pharmacokinetics

Its solubility in dmso and methanol (when heated) suggests that it may have good bioavailability .

Result of Action

As an intermediate in the production of tiotropium bromide, its ultimate effect is likely to facilitate bronchodilation .

Action Environment

It is recommended to be stored at 2-8°c and protected from light, suggesting that temperature and light exposure may affect its stability .

Safety and Hazards

Direcciones Futuras

Methyl 2,2-dithienylglycolate is a key intermediate for the preparation of a wide range of anticholinergic agents . As such, its future directions are likely tied to the development and production of these agents, particularly those used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).

Análisis Bioquímico

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of Tiotropium Bromide This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this synthesis process

Cellular Effects

The cellular effects of Methyl 2,2-dithienylglycolate are not well-documented. Given its role as an intermediate in the synthesis of Tiotropium Bromide, it may influence cell function indirectly through the effects of this bronchodilator. Tiotropium Bromide is known to impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Methyl 2,2-dithienylglycolate is not well-understood. As an intermediate in the synthesis of Tiotropium Bromide, it may exert its effects at the molecular level through this compound. Tiotropium Bromide is known to bind to muscarinic receptors, inhibiting the action of acetylcholine and leading to changes in gene expression

Metabolic Pathways

Given its role as an intermediate in the synthesis of Tiotropium Bromide, it may be involved in the metabolic pathways of this compound

Propiedades

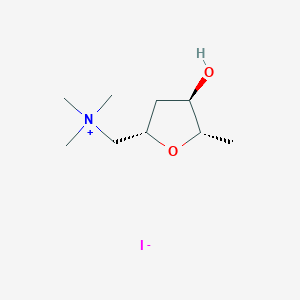

IUPAC Name |

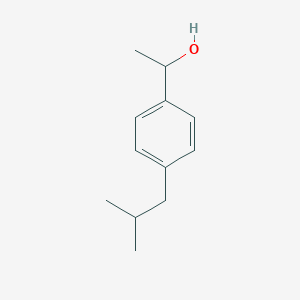

methyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHWYWHVEQQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465166 | |

| Record name | Methyl 2,2-dithienylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26447-85-8 | |

| Record name | Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26447-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,2-dithienylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-thienylglycolic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 2,2-dithienyl glycolate in the synthesis of tiotropium bromide?

A1: Methyl 2,2-dithienyl glycolate serves as a crucial building block in the multi-step synthesis of tiotropium bromide. [] It reacts with (R)-3-quinuclidinol and 3-phenoxy propyl bromide in a one-pot process to yield the final drug molecule. This simplified approach offers advantages in terms of efficiency and ease of post-reaction processing.

Q2: How is the quality of Methyl 2,2-dithienyl glycolate monitored during synthesis?

A2: A highly sensitive and selective HPLC method has been developed to quantify Methyl 2,2-dithienyl glycolate in reaction solutions. [] This method utilizes a C18 column with an acetonitrile/sodium pentanesulfonate mobile phase and UV detection at 215 nm. This ensures the quality and purity of the intermediate during the synthesis of tiotropium bromide.

Q3: Are there alternative synthetic routes to Methyl 2,2-dithienyl glycolate?

A3: Yes, researchers have developed a selective two-step synthesis of methyl dithienyl-glycolates. [] This protocol allows for the specific production of either Methyl 2,2-dithienyl glycolate or its regioisomer, Methyl 2,3-dithienyl glycolate, which is a critical impurity to monitor in drug manufacturing.

Q4: Beyond pharmaceuticals, are there other applications for Methyl 2,2-dithienyl glycolate?

A4: Interestingly, Methyl 2,2-dithienyl glycolate has found use in materials science. It is incorporated into rubber compositions for automobile tires to enhance their performance. [] Specifically, the compound contributes to reducing the heat generation of the rubber, a desirable property for tire durability and safety.

Q5: Is Methyl 2,2-dithienyl glycolate compatible with other materials?

A5: Research suggests that Methyl 2,2-dithienyl glycolate exhibits good compatibility with various materials used in rubber and silicone formulations. [, ] For instance, it is used in conjunction with butadiene styrene rubber, styrene-isoprene-butadiene rubber, and butadiene rubber in tire applications. It is also incorporated into high-temperature-resistant fluorinated silicone rubber pads alongside methyl vinyl silicone rubber, terpolymer EP rubber, and terafluoroethylene-propylene rubber. This compatibility makes it a versatile additive for enhancing material properties in diverse applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)

![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)

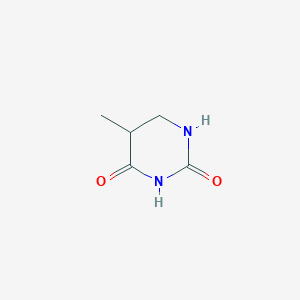

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)